

The Compound Jasminine: A Technical Guide to Its Isolation, Characterization, and Biological Activity

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Compound of Interest

Compound Name: *Jasminine*

Cat. No.: *B1672799*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical compound **jasminine**, covering its isolation from natural sources, methods of characterization, and known biological activities. The information is intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to Jasminine

Jasminine, a naphthyridine derivative, is a bioactive compound that has been isolated from plants of the *Jasminum* genus, notably from the leaves of winter jasmine (*Jasminum nudiflorum*). Its systematic IUPAC name is methyl (8S)-8-methyl-6-oxo-7,8-dihydro-5H-2,7-naphthyridine-4-carboxylate. The chemical structure of **jasminine** is presented below.

Chemical Structure of **Jasminine**:

- Molecular Formula: $C_{11}H_{12}N_2O_3$
- Molecular Weight: 220.23 g/mol
- CAS Number: 19634-30-1

Isolation of Jasminine

A patented method outlines the extraction and purification of **jasminine** from the leaves of *Jasminum nudiflorum*[1]. The process involves solvent extraction, liquid-liquid partitioning, and chromatographic separation.

Experimental Protocol for Isolation

The following protocol is adapted from the patented method for the extraction and purification of **jasminine**[1]:

- **Drying and Pulverization:** The leaves of *Jasminum nudiflorum* are dried at a controlled temperature (e.g., 45-60°C) and then crushed into a fine powder, typically passing through a 40-mesh sieve.
- **Ethanolic Extraction:** The powdered plant material is subjected to extraction with an 80-90% ethanol solution. This is usually performed three times at a temperature of 50-60°C to ensure maximum extraction of the target compound.
- **Concentration:** The collected ethanol extracts are combined and concentrated under vacuum to remove the ethanol.
- **Liquid-Liquid Partitioning:**
 - The aqueous concentrate is first extracted with petroleum ether (typically 3 to 5 times) to remove nonpolar impurities. The aqueous phase is retained.
 - The resulting aqueous phase is then extracted with ethyl acetate (3 to 5 times). The ethyl acetate phases, which now contain the **jasminine**, are collected.
- **Concentration of Ethyl Acetate Extract:** The combined ethyl acetate extracts are concentrated under vacuum to yield a crude extract.
- **Silica Gel Column Chromatography:** The crude extract is subjected to silica gel column chromatography. A gradient elution with a chloroform-methanol solvent system is used to separate the compounds. Fractions are collected and monitored for the presence of **jasminine**.

- Crystallization and Recrystallization: The fractions containing pure **jasminine** are concentrated and then crystallized from a 90% ethanol solution. The resulting crystals are recrystallized 2-3 times to achieve high purity.

Quantitative Data from Isolation

The following table summarizes the quantitative data reported in the patented isolation process[1].

Parameter	Value
Starting Material	250 g of Jasminum nudiflorum leaf powder
Extraction Solvent	85-90% Ethanol
Yield of Crystalline Product	3.3 - 3.4 g
Product Yield (%)	1.32 - 1.36 %
Purity (by HPLC)	98.62 - 99.17 %

Characterization of Jasminine

The definitive identification of **jasminine** is achieved through a combination of chemical and spectral analysis methods. While specific, detailed public domain NMR and mass spectra for **jasminine** are not readily available in the searched literature, the characterization would typically involve the following techniques.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential for elucidating the chemical structure of **jasminine**. The proton NMR would confirm the number and connectivity of hydrogen atoms, while the carbon NMR would provide information about the carbon skeleton.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The expected molecular ion peak for **jasminine** would correspond to its molecular formula $\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_3$.

- Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the **jasminine** molecule, such as carbonyl (C=O) and amine (N-H) groups.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule and is useful for quantitative analysis.

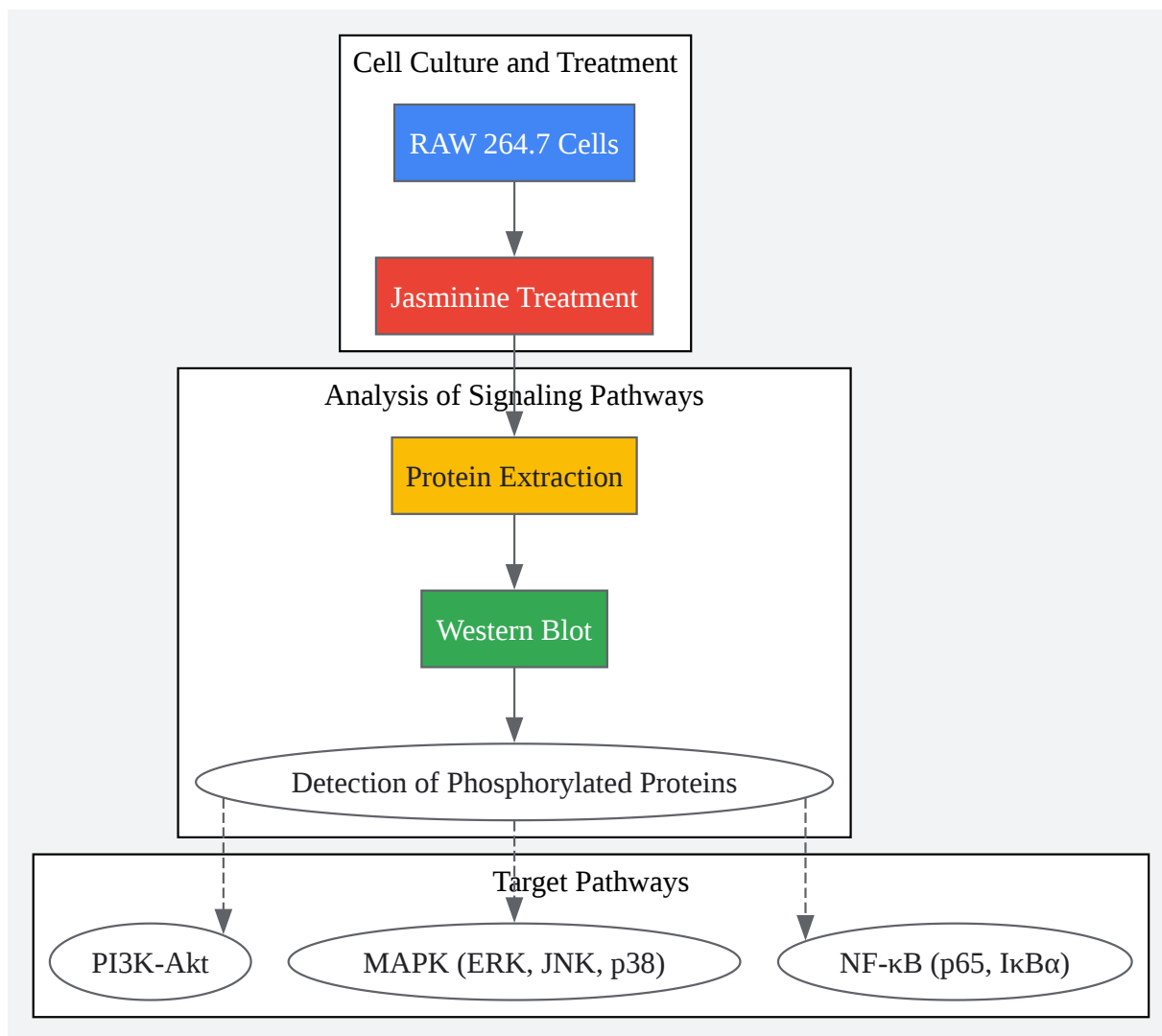
Biological Activity and Signaling Pathway

Recent research has begun to uncover the biological activities of **jasminine**, with a notable study demonstrating its ability to induce the production of Tumor Necrosis Factor-alpha (TNF- α) in RAW 264.7 macrophage cells[2][3]. This induction of TNF- α is mediated through the activation of several key signaling pathways.

TNF- α Induction and Associated Signaling Pathways

Jasminine has been shown to stimulate the simultaneous activation of the Phosphoinositide 3-kinase (PI3K)-Akt, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF- κ B) signaling pathways[2][3]. The activation of these pathways leads to the transcription and secretion of TNF- α .

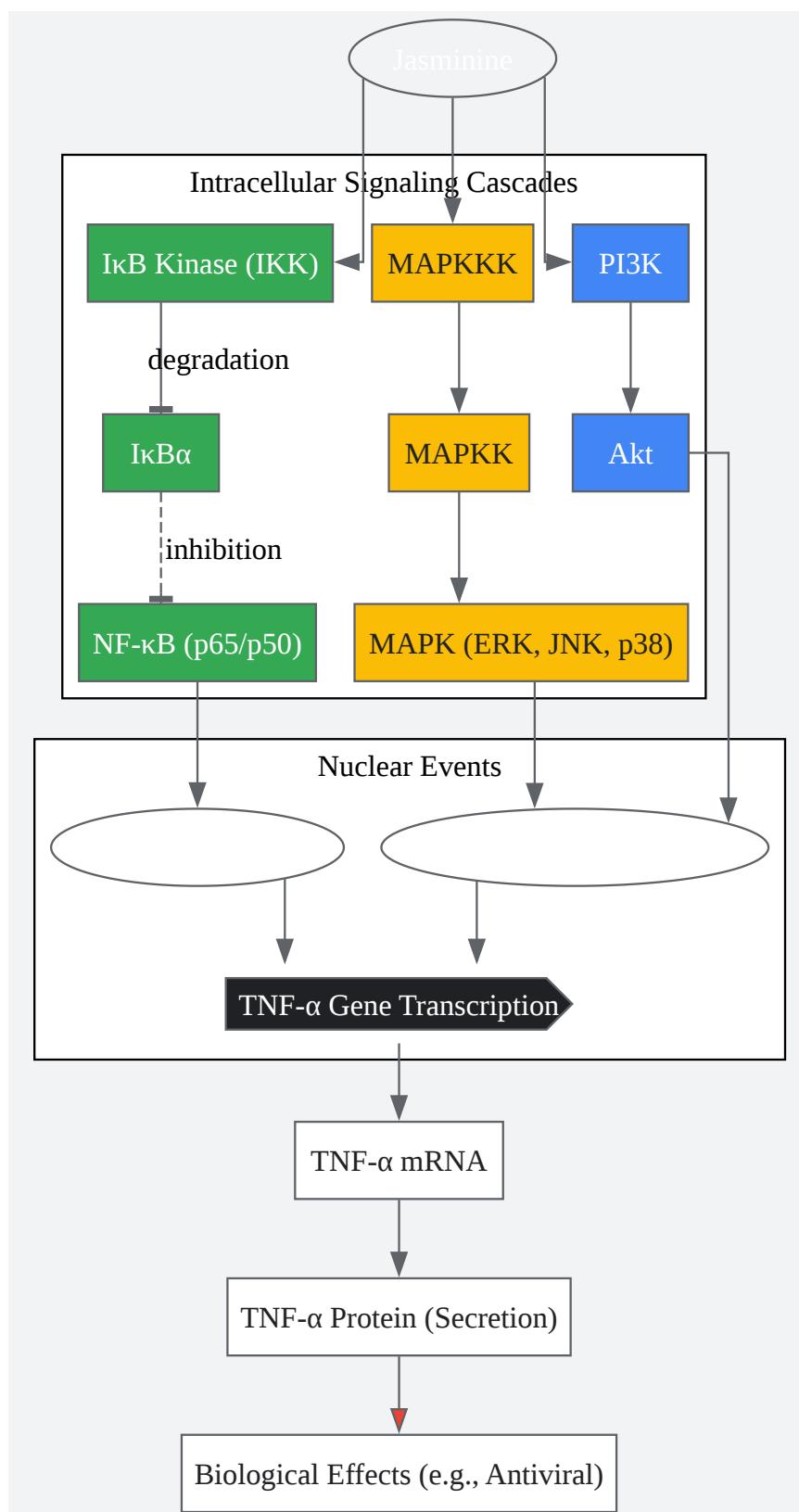
The experimental workflow to determine the signaling pathway typically involves treating RAW 264.7 cells with **jasminine** and then using techniques like Western blotting to detect the phosphorylation (activation) of key proteins in these pathways, such as Akt, ERK, JNK, p38 (MAPKs), and the degradation of I κ B α and nuclear translocation of p65 (NF- κ B pathway).



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Experimental workflow for studying **jasminine**-induced signaling.

The activation of these pathways culminates in the production and secretion of TNF- α , which can then exert its own biological effects, such as antiviral activity.



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